molecular formula C17H23NO2S B5679863 (3R*,4R*)-3-cyclopropyl-4-methyl-1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-3-pyrrolidinol

(3R*,4R*)-3-cyclopropyl-4-methyl-1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-3-pyrrolidinol

Cat. No. B5679863
M. Wt: 305.4 g/mol
InChI Key: ADNCAIGXEQHRQZ-DIFFPNOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related complex organic molecules often involves multiple steps, including ring opening followed by ring closure reactions, and can be achieved through various synthetic routes such as 1,3-dipolar cycloaddition reactions. These processes are crucial for constructing the molecule's core structure and introducing functional groups (Halim & Ibrahim, 2022; Kotian et al., 2005).

Molecular Structure Analysis

The determination of a molecule's structure can be achieved through spectral data and quantum studies. Techniques such as X-ray crystallography and NMR spectroscopy are pivotal in establishing the configuration and conformation of complex organic compounds (Moustafa & Girgis, 2007).

Chemical Reactions and Properties

Complex molecules may undergo a variety of chemical reactions, including cycloadditions with azomethine ylides or donor-acceptor cyclopropanes, which are significant for the synthesis of heterocyclic compounds and can lead to diverse molecular architectures with unique properties (Sosnovskikh et al., 2014; Porashar et al., 2022).

Physical Properties Analysis

The physical properties of a compound, such as melting point, boiling point, solubility, and stability, can be inferred from its molecular structure and are crucial for understanding its behavior in different environments. Computational methods and thermodynamic parameters can provide insights into the stability and reactivity of such molecules (Halim & Ibrahim, 2022).

Chemical Properties Analysis

The chemical properties, including reactivity, acidity, basicity, and susceptibility to various chemical reactions, are dictated by the molecule's functional groups and electronic structure. Studies involving natural bond orbital analysis and hyperpolarizability can shed light on these aspects, contributing to a deeper understanding of the compound's chemical behavior (Halim & Ibrahim, 2022).

properties

IUPAC Name

[(3R,4R)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-(4,5,6,7-tetrahydro-2-benzothiophen-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2S/c1-11-8-18(10-17(11,20)13-6-7-13)16(19)15-14-5-3-2-4-12(14)9-21-15/h9,11,13,20H,2-8,10H2,1H3/t11-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNCAIGXEQHRQZ-DIFFPNOSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1(C2CC2)O)C(=O)C3=C4CCCCC4=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@]1(C2CC2)O)C(=O)C3=C4CCCCC4=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,4R*)-3-cyclopropyl-4-methyl-1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-3-pyrrolidinol

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